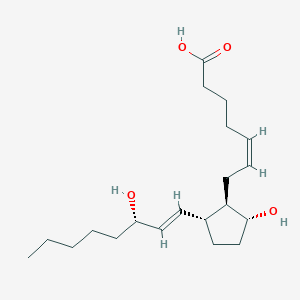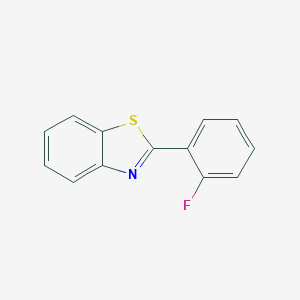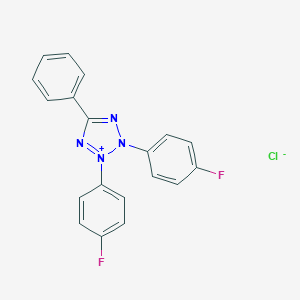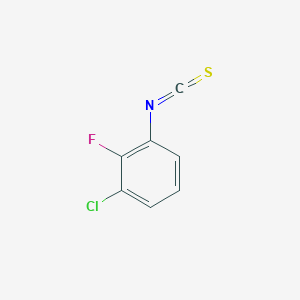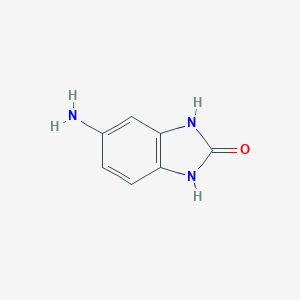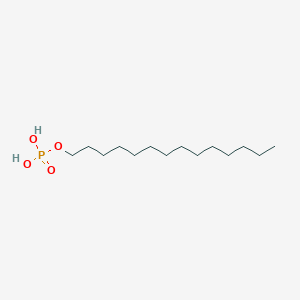
Tetradecyl dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetradecyl dihydrogen phosphate (TDHP) is a phospholipid that has gained attention in recent years due to its potential applications in scientific research. TDHP is a synthetic lipid that has been shown to have unique properties that make it useful in a variety of research fields, including biochemistry, biophysics, and pharmacology.
Mecanismo De Acción
Tetradecyl dihydrogen phosphate is a phospholipid that has a similar structure to natural phospholipids found in cell membranes. When Tetradecyl dihydrogen phosphate is incorporated into a lipid membrane, it can alter the properties of the membrane, including its fluidity and permeability. This alteration of membrane properties can affect the behavior of proteins that are embedded in the membrane, leading to changes in their function.
Efectos Bioquímicos Y Fisiológicos
Tetradecyl dihydrogen phosphate has been shown to have a variety of biochemical and physiological effects. One of the most significant effects of Tetradecyl dihydrogen phosphate is its ability to alter the properties of lipid membranes. This alteration can affect the behavior of proteins that are embedded in the membrane, leading to changes in their function. Tetradecyl dihydrogen phosphate has also been shown to have an impact on cell signaling pathways and can affect the activity of enzymes that are involved in lipid metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using Tetradecyl dihydrogen phosphate in lab experiments is its ability to mimic natural phospholipids found in cell membranes. This makes it an ideal model membrane for studying the behavior of proteins in lipid membranes. Tetradecyl dihydrogen phosphate is also relatively stable and can be stored for extended periods, making it easy to work with in the lab. However, Tetradecyl dihydrogen phosphate is a synthetic lipid and may not accurately reflect the behavior of natural phospholipids in all cases. Additionally, the synthesis of Tetradecyl dihydrogen phosphate is a complex process that requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for Tetradecyl dihydrogen phosphate research. One area of interest is the use of Tetradecyl dihydrogen phosphate in drug delivery systems. Tetradecyl dihydrogen phosphate has been shown to have the ability to encapsulate drugs and deliver them to specific cells or tissues. Another area of interest is the use of Tetradecyl dihydrogen phosphate in the development of new biomaterials. Tetradecyl dihydrogen phosphate has unique properties that make it an attractive material for use in the development of new materials for tissue engineering and regenerative medicine. Finally, there is a need for further research into the biochemical and physiological effects of Tetradecyl dihydrogen phosphate. Understanding the mechanisms by which Tetradecyl dihydrogen phosphate affects cell signaling pathways and lipid metabolism could lead to the development of new therapies for a variety of diseases.
Métodos De Síntesis
Tetradecyl dihydrogen phosphate is synthesized through a multi-step process that involves the reaction of tetradecyl alcohol with phosphorus oxychloride. The resulting product is then treated with sodium hydroxide to yield Tetradecyl dihydrogen phosphate. The synthesis of Tetradecyl dihydrogen phosphate is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
Tetradecyl dihydrogen phosphate has been used in a variety of scientific research applications due to its unique properties. One of the most common uses of Tetradecyl dihydrogen phosphate is as a model membrane for studying lipid-protein interactions. Tetradecyl dihydrogen phosphate has been shown to have similar properties to natural phospholipids, making it an ideal membrane model for studying the behavior of proteins in lipid membranes.
Propiedades
Número CAS |
10054-29-2 |
|---|---|
Nombre del producto |
Tetradecyl dihydrogen phosphate |
Fórmula molecular |
C14H31O4P |
Peso molecular |
294.37 g/mol |
Nombre IUPAC |
tetradecyl dihydrogen phosphate |
InChI |
InChI=1S/C14H31O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17/h2-14H2,1H3,(H2,15,16,17) |
Clave InChI |
KRIXEEBVZRZHOS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCOP(=O)(O)O |
SMILES canónico |
CCCCCCCCCCCCCCOP(=O)(O)O |
Otros números CAS |
69029-24-9 10054-29-2 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



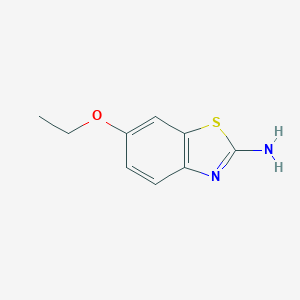
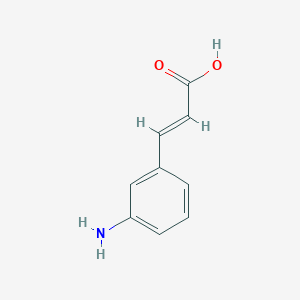
![Methyl 3-{(Z)-[(dimethylamino)methylene]amino}-2-pyrazinecarboxylate](/img/structure/B160246.png)
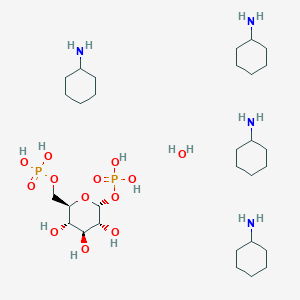
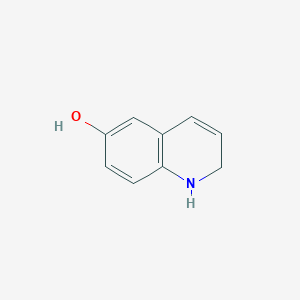
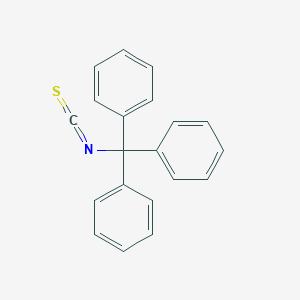
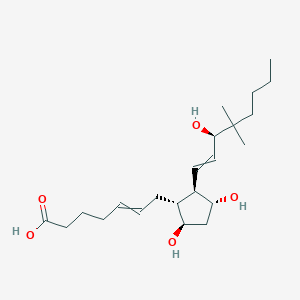
![2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonitrile](/img/structure/B160262.png)
